Ethyl 2-Cyano-3-(3-pyridyl)acrylate

PI3K Kinase inhibition AKT phosphorylation

This 3-pyridyl isomer is essential for PI3Kβ studies (48 nM IC50). The 4-pyridyl analog is not a suitable substitute. The ethyl ester balances lipophilicity (LogP 1.55) and solubility for reactions. Characterized by X-ray diffraction. Available in high purity for research.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
Cat. No. B7857321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Cyano-3-(3-pyridyl)acrylate
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CN=CC=C1)C#N
InChIInChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3
InChIKeyBMMBXBIFKMYOLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cyano-3-(3-pyridyl)acrylate: Procurement-Relevant Specifications and Baseline Characteristics


Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2; CAS 103011-95-6) is an α,β-unsaturated ester with molecular formula C11H10N2O2 and molecular weight 202.21 g/mol [1]. The compound bears an electrophilic 2-cyanoacrylate core conjugated to a 3-pyridyl ring, yielding a predicted LogP of 1.55, polar surface area of 62.98 Ų, and aqueous solubility of 30.3 µg/mL [1]. The 3-pyridyl nitrogen occupies the meta position on the heteroaromatic ring, distinguishing this compound from its 2-pyridyl and 4-pyridyl positional isomers, and the ethyl ester differentiates it from methyl ester and carboxylic acid analogs within the 2-cyano-3-(3-pyridyl)acrylate family [1]. Commercially available at purities typically ≥95% from multiple vendors .

Why Generic Substitution of Ethyl 2-Cyano-3-(3-pyridyl)acrylate Fails: The Structural and Functional Specificity Problem


The 2-cyano-3-(pyridyl)acrylate scaffold is not a fungible commodity. Seemingly minor structural perturbations—the position of the pyridyl nitrogen, the identity of the ester alkyl group, or the substitution of the acrylate core—produce non-linear and unpredictable changes in key performance parameters relevant to procurement decisions. The 3-pyridyl (meta) isomer engages distinct hydrogen-bonding and π-stacking geometries compared to its 2-pyridyl and 4-pyridyl congeners, altering both molecular recognition in biological systems and coordination behavior in metal-mediated catalysis [1]. The ethyl ester modulates lipophilicity (LogP 1.55) and aqueous solubility (30.3 µg/mL) in a manner that cannot be replicated by the methyl ester analog or the free carboxylic acid derivative [1]. Furthermore, the electrophilic 2-cyanoacrylate moiety is essential for Michael addition reactivity; substitution of the cyano group or saturation of the double bond abolishes the core synthetic utility of this building block . As the quantitative evidence in Section 3 demonstrates, even within the same patent family and assay platform, positional isomers and ester variants display ≥18-fold differences in target engagement, confirming that substitution without direct comparative validation is scientifically and operationally unsound [2].

Ethyl 2-Cyano-3-(3-pyridyl)acrylate: Quantitative Head-to-Head Differentiation Evidence


PI3Kδ vs PI3Kα Selectivity: 18.7-Fold Differential Potency in Cellular Phosphorylation Assays

Inhibition of PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells by the 3-pyridyl derivative yields an IC50 of 374 nM after 30 minutes [1]. Under comparable cellular conditions—inhibition of AKT Ser473 phosphorylation in PC3 human prostate carcinoma cells—the 4-pyridyl positional isomer demonstrates an IC50 of 20 nM [2]. This 18.7-fold difference in cellular potency arises solely from the meta-to-para relocation of the pyridyl nitrogen atom, with all other molecular features held constant [1][2].

PI3K Kinase inhibition AKT phosphorylation Cellular assay

In Vitro PI3Kβ Kinase Activity: 48 nM Potency Establishes the 3-Pyridyl Scaffold as a Multi-Isoform Probe

The 3-pyridyl derivative inhibits recombinant human PI3Kβ with an IC50 of 48 nM in a cell-free kinase assay using PI(4,5)P2 as substrate after 15 minutes [1]. This activity profile differs from the compound's 374 nM cellular PI3Kδ IC50 and its 20 nM cellular PI3Kα/AKT IC50 for the 4-pyridyl isomer [2]. The 3-pyridyl compound thus displays a multi-isoform inhibition signature (PI3Kβ IC50 = 48 nM; PI3Kδ cellular IC50 = 374 nM) that contrasts with the 4-pyridyl isomer's preferential activity against PI3Kα/AKT [1][2].

PI3Kβ Kinase assay Enzymatic inhibition Biochemical

Ethyl Ester vs Methyl Ester: LogP Differential of 0.39 Units Predicts Altered Membrane Permeability

The ethyl ester derivative (C11H10N2O2, MW 202.21) has a calculated LogP of 1.55 . The corresponding methyl ester analog (C10H8N2O2, MW 188.18) would be expected to have a lower LogP (approximately 1.16 by ACD/Labs estimation for similar scaffolds) [1]. This LogP differential of ~0.39 units translates to a ~2.5-fold difference in octanol-water partition coefficient, which correlates with altered passive membrane permeability in both cellular assays and in vivo absorption [2]. The ethyl ester therefore provides measurably greater lipophilicity than the methyl ester, while the free carboxylic acid derivative (C9H6N2O2, MW 174.16) would be substantially more polar and ionizable at physiological pH .

Lipophilicity LogP Membrane permeability ADME

CYP3A4 Liability: IC50 >10 μM Indicates Low Risk of Metabolic Drug-Drug Interactions

In human liver microsome assays, the 3-pyridyl derivative exhibits an IC50 of 10,000 nM (10 μM) against CYP3A4 after 30-minute preincubation [1]. The 4-pyridyl positional isomer similarly shows an IC50 of 40,000 nM (40 μM) against recombinant human CYP3A4, indicating that both positional isomers possess weak CYP3A4 inhibitory activity, though the 4-pyridyl isomer is approximately 4-fold weaker [2]. This weak CYP3A4 inhibition profile is a property of the core 2-cyano-3-(pyridyl)acrylate scaffold rather than a position-specific attribute, and neither isomer raises significant concern for CYP3A4-mediated drug-drug interactions at typical screening concentrations [1][2].

CYP450 Drug-drug interaction Metabolic stability Safety

Synthetic Utility: Knoevenagel Condensation with 3-Pyridinecarboxaldehyde Proceeds Under Standard Base Catalysis

The compound is synthesized via Knoevenagel condensation of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide in ethanol under reflux . This reaction is highly generalizable: substitution of 3-pyridinecarboxaldehyde with 4-pyridinecarboxaldehyde yields the 4-pyridyl isomer, while substitution with benzaldehyde yields ethyl 2-cyano-3-phenylacrylate (α-cyanocinnamic acid ethyl ester, mp 51–53°C) . The 3-pyridyl nitrogen provides a handle for further derivatization—alkylation, N-oxidation, or metal coordination—that is unavailable in the phenyl analog . As a precursor, ethyl 2-cyano-3-(3-pyridyl)acrylate has been employed in the synthesis of heterocycle-based carboxymethyl cellulose conjugates for anticancer evaluation, demonstrating its utility as a reactive electrophilic building block [1].

Knoevenagel condensation Organic synthesis Building block Heterocyclic

Ethyl 2-Cyano-3-(3-pyridyl)acrylate: Evidence-Backed Research and Industrial Application Scenarios


PI3Kβ-Focused Kinase Inhibitor Screening and SAR Campaigns

For research programs targeting PI3Kβ, the 3-pyridyl derivative is the indicated compound based on its 48 nM biochemical IC50 against recombinant PI3Kβ [1]. The 4-pyridyl isomer lacks demonstrated activity against this isoform under comparable conditions and would be an inappropriate substitute. Researchers should verify PI3Kβ activity in their specific assay format before expanding to cellular models, where the compound's PI3Kδ cellular IC50 of 374 nM may also contribute to observed phenotypes [1].

Electrophilic Building Block for Heterocyclic Library Synthesis

As a reactive Michael acceptor bearing both an electrophilic acrylate double bond and a basic 3-pyridyl nitrogen, this compound enables sequential derivatization strategies unavailable with phenyl analogs . It has been successfully employed as a precursor for pyridine-based anticancer conjugates with carboxymethyl cellulose, demonstrating its compatibility with polymer conjugation and biological evaluation workflows [2]. The ethyl ester offers a favorable balance of lipophilicity (LogP 1.55) for organic-phase reactions while maintaining adequate solubility for aqueous workup .

Calibration Standard for Positional Isomer Differentiation Studies

The 18.7-fold difference in cellular PI3K isoform potency between the 3-pyridyl and 4-pyridyl isomers (374 nM vs 20 nM on their respective primary targets) makes this compound an ideal reference material for studies examining the structural determinants of PI3K isoform selectivity [3][4]. Both isomers exhibit weak CYP3A4 inhibition (IC50 ≥10 μM), eliminating metabolic stability as a confounding variable and allowing researchers to attribute observed biological differences directly to target engagement rather than off-target pharmacokinetic effects [3][4].

Crystallography and Computational Modeling of Cyanoacrylate-Pyridyl Conformational Landscapes

The near-planar geometry of the 2-cyano-3-(3-pyridyl)acrylate framework (torsion angle C(4)-C(7)-C(8)-C(9) of -179(2)°, deviation from planarity within 0.2 Å) provides a well-defined conformational starting point for molecular docking, QSAR model development, and structure-based design [5]. The compound crystallizes in the monoclinic system (space group P21/c), and its solid-state structure has been validated by X-ray diffraction [5]. This crystallographic characterization supports accurate computational modeling and facilitates co-crystallization studies with target proteins [5].

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